molecular formula C10H13BrFNO B8359339 3-Bromo-2-fluoro-6-(neopentyloxy)pyridine

3-Bromo-2-fluoro-6-(neopentyloxy)pyridine

Cat. No. B8359339
M. Wt: 262.12 g/mol
InChI Key: PNYKBWWISDASJE-UHFFFAOYSA-N
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Patent
US08497264B2

Procedure details

A solution of 3-bromo-2-fluoro-6-(neopentyloxy)pyridine (5.6 g, 21.36 mmol) in THF (50 mL) was cooled to −100° C. and a solution of n-butyllithium (1.6M in hexane; 14.69 mL, 23.50 mmol) was added drop wise. The reaction mixture was allowed to stir for 10 min at −100° C. Triisopropyl borate (7.35 mL, 32.0 mmol) was added and the reaction mixture was allowed to warm to rt. Aqueous NaOH solution (5M; 29.9 mL, 150 mmol) was added, followed by hydrogen peroxide (30%; 15.28 mL, 150 mmol). The reaction mixture was allowed to stir for 30 min at rt. The reaction mixture was acidified with 2N HCl and extracted with EtOAc. The organic phase was separated and dried over MgSO4. The solvent was removed under reduced pressure, the residue was dissolved in acetone (50 mL) and the solution was cooled to 0° C. K2CO3 (3.25 g, 23.50 mmol) was added, followed by chloromethyl methyl ether (1.785 mL, 23.50 mmol). After 30 min, additional K2CO3 (3.25 g, 23.50 mmol) and chloromethyl methyl ether (1.785 mL, 23.50 mmol) were added and the reaction mixture was warmed to rt. After 2 h brine and diethyl ether were added. The organic was separated and dried over magnesium sulfate. The solvent was removed under reduced pressure. The residue was purified by flash chromatography (0-20% EtOAc/hexanes) to yield 2-fluoro-3-(methoxymethoxy)-6-(neopentyloxy)pyridine (2.88 g, 11.84 mmol).
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
14.69 mL
Type
reactant
Reaction Step Three
Quantity
7.35 mL
Type
reactant
Reaction Step Four
Name
Quantity
29.9 mL
Type
reactant
Reaction Step Five
Quantity
15.28 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
3.25 g
Type
reactant
Reaction Step Eight
Quantity
1.785 mL
Type
reactant
Reaction Step Nine
Name
Quantity
3.25 g
Type
reactant
Reaction Step Ten
Quantity
1.785 mL
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:14])=[N:4][C:5]([O:8][CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:6][CH:7]=1.C([Li])CCC.B([O:29][CH:30](C)C)(OC(C)C)OC(C)C.[OH-].[Na+].OO.Cl.[C:38]([O-])([O-])=[O:39].[K+].[K+].COCCl>C1COCC1.[Cl-].[Na+].O.C(OCC)C>[F:14][C:3]1[C:2]([O:39][CH2:38][O:29][CH3:30])=[CH:7][CH:6]=[C:5]([O:8][CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])[N:4]=1 |f:3.4,7.8.9,12.13.14|

Inputs

Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)OCC(C)(C)C)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
14.69 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
7.35 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Five
Name
Quantity
29.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
15.28 mL
Type
reactant
Smiles
OO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
3.25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Nine
Name
Quantity
1.785 mL
Type
reactant
Smiles
COCCl
Step Ten
Name
Quantity
3.25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.785 mL
Type
reactant
Smiles
COCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Stirring
Type
CUSTOM
Details
to stir for 10 min at −100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
to stir for 30 min at rt
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in acetone (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to rt
CUSTOM
Type
CUSTOM
Details
The organic was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (0-20% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=NC(=CC=C1OCOC)OCC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.84 mmol
AMOUNT: MASS 2.88 g
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.